molecular formula C16H18N4O3 B2406302 N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide CAS No. 1645454-96-1

N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide

Cat. No.: B2406302
CAS No.: 1645454-96-1
M. Wt: 314.345
InChI Key: PSRBZTWVQBIPCN-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. This compound features a 2,3-dihydroindole (indoline) scaffold, a structure prevalent in bioactive molecules and known to be a key pharmacophore in various therapeutic agents . The presence of the nitrile group on the cyclopentyl ring and the nitro group on the indoline system makes this molecule a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies. Compounds based on the 2,3-dihydroindole structure have been investigated for a range of pharmacological activities. Research into similar molecular frameworks has identified potential in areas such as smooth muscle relaxant activity and mediator release inhibition . Furthermore, structurally related 2-(1H-indol-1-yl)acetamides have been identified as a novel class of covalent inhibitors for the KRASG12C oncoprotein, a significant driver in certain lung, colorectal, and other solid tumors . These inhibitors function by covalently binding to a mutant cysteine residue on the inactive, GDP-bound form of KRAS, trapping it in an inactive state and impairing its cancer-driving signaling function . While the specific mechanism of action for this compound requires further experimental validation, its structural features make it a compelling candidate for researchers exploring new chemical entities in oncology and other disease areas. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c17-11-16(6-1-2-7-16)18-15(21)10-19-8-5-12-3-4-13(20(22)23)9-14(12)19/h3-4,9H,1-2,5-8,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRBZTWVQBIPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure characterized by a cyanocyclopentyl group and a nitro-substituted indole moiety. Its molecular formula is C13H14N4O2, with notable functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight258.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogP (octanol-water)Not specified

Antitumor Activity

Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, compounds containing indole derivatives have been shown to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The nitro group in the indole structure may enhance these effects by increasing the compound's reactivity and interaction with cellular targets.

Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects. Research has demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the cyanocyclopentyl group may contribute to enhanced membrane permeability, allowing for better uptake into bacterial cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. The following observations have been made regarding structural modifications:

  • Cyanocyclopentyl Group : Enhances lipophilicity and membrane penetration.
  • Nitro Substitution : Increases electron affinity, potentially enhancing interactions with biological targets.
  • Indole Moiety : Contributes to antitumor and antimicrobial activities; modifications can lead to varied potency.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of various indole derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer types, suggesting significant potential for further development.
  • Antimicrobial Testing : Another study focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings revealed that modifications in the indole structure could lead to enhanced antibacterial activity, with some derivatives showing inhibition zones comparable to standard antibiotics.

Q & A

Q. What are the key synthetic pathways and analytical methods for N-(1-Cyanocyclopentyl)-2-(6-nitro-2,3-dihydroindol-1-YL)acetamide?

The synthesis typically involves multi-step reactions, including:

  • Cyclopentyl cyanide formation : Introduction of the cyano group via nucleophilic substitution or nitrile transfer reactions.
  • Indole acetamide coupling : Amide bond formation between the cyanocyclopentyl moiety and the nitro-substituted dihydroindole scaffold.
  • Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity .

Q. Critical Analytical Methods :

  • NMR Spectroscopy (1H, 13C): Confirms regiochemistry and functional group integrity.
  • IR Spectroscopy : Validates nitrile (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Q. What purification strategies are recommended for isolating this compound?

  • Chromatography : Use gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate polar by-products.
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water) to enhance crystal purity.
  • HPLC : For high-resolution separation of stereoisomers, if applicable .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–8 weeks.
  • Analytical Monitoring : Track decomposition via HPLC-UV and LC-MS to identify degradation products (e.g., hydrolysis of the nitrile or nitro groups) .

Advanced Research Questions

Q. How does the nitro group at position 6 of the dihydroindole scaffold influence reactivity and bioactivity?

  • Electronic Effects : The nitro group’s electron-withdrawing nature reduces electron density at the indole ring, directing electrophilic substitutions to specific positions (e.g., C-4 or C-5).
  • Biological Impact : Enhances binding to nitroreductase enzymes or modulates interactions with hydrophobic pockets in target proteins. Comparative studies with halogen or methoxy substituents reveal distinct activity profiles .

Q. What computational approaches predict binding affinity with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories in explicit solvent models.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values for activity optimization .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamides?

  • Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines).
  • Structural Analysis : Compare crystal structures (XRD) or NMR-derived conformers to identify critical binding motifs.
  • Meta-Analysis : Aggregate data from PubChem and NIST to identify trends in substituent-activity relationships .

Q. What strategies optimize synthetic yield in multi-step reactions?

  • Catalyst Screening : Test Pd/Cu catalysts for coupling steps to reduce side reactions.
  • Stepwise Monitoring : Use TLC or in situ IR to terminate reactions at optimal conversion (e.g., 80–90% yield).
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve scalability .

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